molecular formula C13H13N3O3 B040429 Bemoradan CAS No. 112018-01-6

Bemoradan

Cat. No.: B040429
CAS No.: 112018-01-6
M. Wt: 259.26 g/mol
InChI Key: XZPGINPFWXLYNW-UHFFFAOYSA-N
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Description

Bemoradan is a small molecule drug known for its potent and selective inhibition of phosphodiesterase fraction III. It is an orally active, long-acting, inotropic vasodilator and a novel cardiotonic agent. This compound has been primarily researched for its potential use in treating congestive heart failure .

Preparation Methods

The synthesis of Bemoradan involves several key steps:

    Acylation: Benzoxazolin-2-one is acylated with propionic anhydride in the presence of phosphorus pentoxide and methanesulfonic acid to yield 6-propionylbenzoxazolin-2-one.

    Chloroacetylation: The resulting compound is treated with chloroacetyl chloride to form 7-propionyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Mannich Condensation: This intermediate undergoes Mannich condensation with formaldehyde and ammonia, followed by methylation with methyl iodide to produce a trimethylammonium compound.

    Cyanation and Hydrolysis: The trimethylammonium compound reacts with potassium cyanide, followed by hydrolysis with hydrochloric acid to form 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-ylcarbonyl)butyric acid.

    Cyclization: Finally, this compound is cyclized with hydrazine to yield this compound.

Chemical Reactions Analysis

Bemoradan undergoes various chemical reactions, including:

Mechanism of Action

Bemoradan exerts its effects by selectively inhibiting phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, resulting in enhanced cardiac contractility and vasodilation. The primary molecular targets are the phosphodiesterase enzymes, and the pathways involved include the cyclic adenosine monophosphate signaling pathway .

Comparison with Similar Compounds

Bemoradan is unique due to its specific inhibition of phosphodiesterase fraction III and its long-acting inotropic and vasodilatory effects. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.

Properties

IUPAC Name

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGINPFWXLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869548
Record name 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112018-01-6, 123169-88-0
Record name Bemoradan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemoradan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMORADAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid (31 g, 0.12 moles) was dissolved in ethanol (300 ml) and anhydrous hydrazine (4.7 ml, 0.15 moles) was added. The mixture was heated at reflux overnight. White crystals formed after the mixture was cooled. The crystals were collected by filtration and washed well with ethanol. The solid was dried under vacuum giving 28.5 g (93%) of the titled compound, mp 299°-302° C.
Name
4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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